3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
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Overview
Description
3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazolo-pyridazine core, which is often associated with significant biological activities.
Mechanism of Action
Target of Action
The primary targets of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of this inhibition can lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
The compound’s ability to inhibit c-met and vegfr-2 suggests that it has sufficient bioavailability to reach its targets in the body .
Result of Action
The result of the action of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a decrease in cell proliferation and survival, as well as a reduction in angiogenesis . This can lead to a decrease in tumor growth and metastasis .
Action Environment
The action of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability, efficacy, and action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
- 6-trifluoromethyl-3-(4-trifluoromethyl-phenyl)-[1,2,4]triazolo[4,3-a]pyridine .
Uniqueness
Compared to similar compounds, 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine stands out due to its specific substitution pattern and the presence of the sulfanyl group. These features contribute to its unique chemical reactivity and potential biological activities .
Biological Activity
The compound 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of triazolo-pyridazine derivatives characterized by the presence of a trifluoromethyl group and a sulfanyl linkage. The molecular formula is C18H12F3N5S, and it has a molar mass of 393.38 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
Recent studies indicate that triazolo-pyridazine derivatives exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression. The specific compound under discussion has been evaluated for its inhibitory effects on c-Met kinase, which plays a crucial role in tumor growth and metastasis.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of c-Met kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The binding affinity to c-Met was shown to be comparable to established inhibitors, suggesting its potential as a therapeutic agent.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the cytotoxicity data:
Cell Line | IC50 (µM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These values indicate that the compound is particularly effective against A549 cells, with an IC50 value significantly lower than 5 µM, which is considered a threshold for promising anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the chemical structure can significantly affect the biological activity of triazolo-pyridazine derivatives. For instance:
- The presence of the trifluoromethyl group enhances lipophilicity and potentially improves binding affinity to target proteins.
- The sulfanyl group may facilitate interactions with cysteine residues in the active sites of kinases.
Case Studies
In one notable case study involving similar triazolo-pyridazine compounds, researchers reported that derivatives with specific substitutions at the 2 and 6 positions exhibited enhanced potency against c-Met kinase and showed promising results in preclinical models for non-small cell lung cancer (NSCLC) .
Properties
IUPAC Name |
3-pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-1-3-12(9-14)11-27-16-7-6-15-23-24-17(26(15)25-16)13-4-2-8-22-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHQJGTXFNNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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